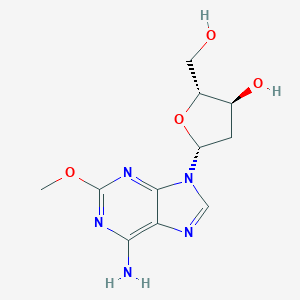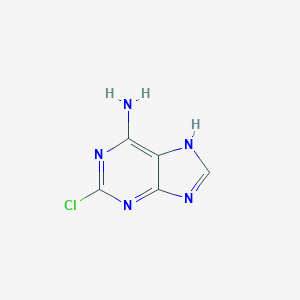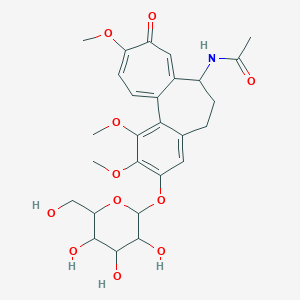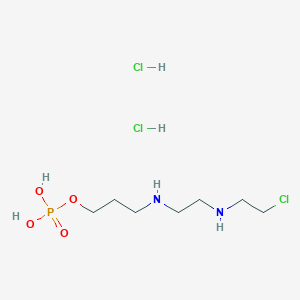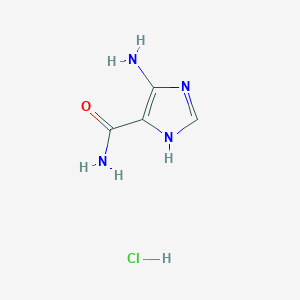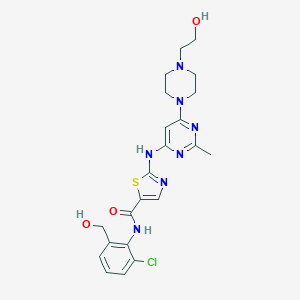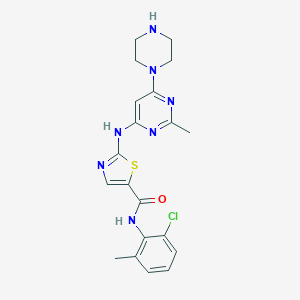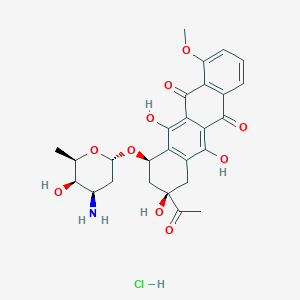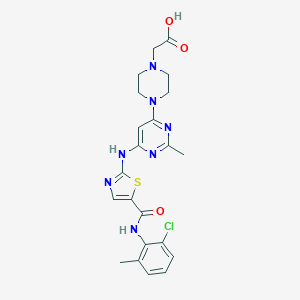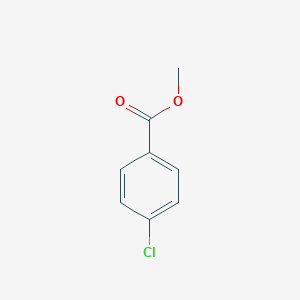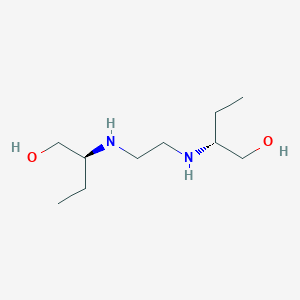
Ethambutol, meso-
Übersicht
Beschreibung
Ethambutol, also known as meso-Ethambutol, is an antimycobacterial agent used in the prophylaxis and treatment of tuberculosis (TB) . It has a molecular formula of C10H24N2O2, with an average mass of 204.310 Da and a mono-isotopic mass of 204.183777 Da .
Synthesis Analysis
Ethambutol’s synthesis involves the derivatization with phenethyl isocyanate (PEIC) at room temperature for 90 minutes . Another study mentions the production of a crystalline product as a mixture of two diastereomers IVb .
Molecular Structure Analysis
The molecular structure of Ethambutol, meso- is C10H24N2O2 .
Chemical Reactions Analysis
Meso compounds like Ethambutol can exist in many different forms such as pentane, butane, heptane, and even cyclobutane .
Physical And Chemical Properties Analysis
Ethambutol has a density of 1.0±0.1 g/cm3, a boiling point of 345.3±22.0 °C at 760 mmHg, and a flash point of 113.7±12.9 °C. It has 4 H bond acceptors, 4 H bond donors, and 9 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Ethambutol's role in tuberculosis treatment, particularly where there is isoniazid resistance, is significant. It can suppress resistance emergence, but its efficacy is diminished by efflux-pump-mediated resistance (Srivastava et al., 2010).
Ethambutol's structural base, 1,2-ethylenediamine, has been used to develop a new antitubercular drug, SQ109, highlighting its potential as a template for further drug development (Protopopova et al., 2005).
The most commonly recognized side effect of ethambutol is optic neuropathy, which can lead to irreversible vision loss despite careful ophthalmologic monitoring (Melamud et al., 2003).
Ethambutol's central nervous system effects were studied in monkeys, providing insights into its neurotoxic potential when administered at high doses (Schmidt, 1966).
Ethambutol toxicity in rodent retinal cells suggests that its visual loss side effect may be mediated through an excitotoxic pathway, involving glutamate antagonists and mitochondrial disturbances (Heng et al., 1999).
Ethambutol's pharmacokinetic characteristics under various conditions (fasting, with food, and with antacids) have been studied to optimize its administration and therapeutic effectiveness (Peloquin et al., 1999).
Ethambutol's ocular toxicity, particularly its impact on visual function, has been extensively studied. Methods like visual evoked responses and optical coherence tomography have been used for early detection of toxicity (Menon et al., 2009).
Ethambutol has been shown to induce vacuolar changes and neuronal loss in rat retinal cell culture, mediated by endogenous zinc, suggesting a complex mechanism of ocular toxicity (Yoon et al., 2000).
The molecular effects of ethambutol on the metabolism of the mycobacterial cell envelope, including its impact on biosynthesis of arabinan and galactan, have been recognized, contributing to our understanding of its antimicrobial mechanism (Deng et al., 1995).
Ethambutol's ability to neutralize lysosomes and cause zinc accumulation has been studied, shedding light on its adverse effects in various organs, including the retina and liver (Yamada et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUTYOVWOVBAKS-AOOOYVTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCCNC(CC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NCCN[C@@H](CC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143374 | |
| Record name | Ethambutol, meso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethambutol, meso- | |
CAS RN |
10054-06-5 | |
| Record name | Ethambutol, meso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010054065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethambutol, meso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHAMBUTOL, MESO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SH638YWNG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



